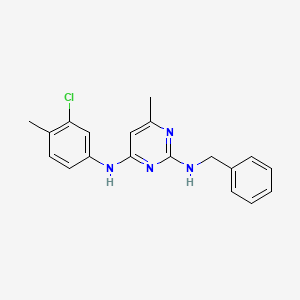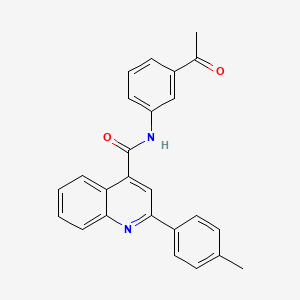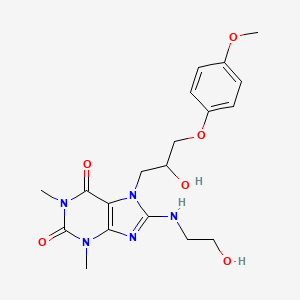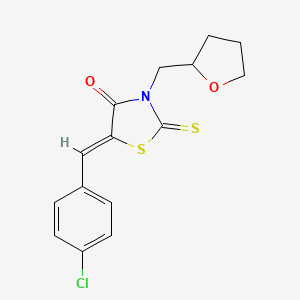
N~2~-benzyl-N~4~-(3-chloro-4-methylphenyl)-6-methylpyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-benzyl-N~4~-(3-chloro-4-methylphenyl)-6-methylpyrimidine-2,4-diamine is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with benzyl, chloro, and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-benzyl-N~4~-(3-chloro-4-methylphenyl)-6-methylpyrimidine-2,4-diamine typically involves multi-step organic reactions. The starting materials often include benzylamine, 3-chloro-4-methylbenzaldehyde, and 6-methylpyrimidine-2,4-diamine. The reaction conditions may involve the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation steps. The reaction temperatures and times are optimized to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of N2-benzyl-N~4~-(3-chloro-4-methylphenyl)-6-methylpyrimidine-2,4-diamine may involve large-scale reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and efficiency. Purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-benzyl-N~4~-(3-chloro-4-methylphenyl)-6-methylpyrimidine-2,4-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).
Reduction: Reduction reactions can be carried out using hydrogen gas (H~2~) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)
Reduction: Hydrogen gas (H~2~), palladium on carbon (Pd/C)
Substitution: Nucleophiles such as sodium methoxide (NaOCH~3~), sodium ethoxide (NaOEt)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
N~2~-benzyl-N~4~-(3-chloro-4-methylphenyl)-6-methylpyrimidine-2,4-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N2-benzyl-N~4~-(3-chloro-4-methylphenyl)-6-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N~2~-benzyl-N~4~-(3-chloro-4-methylphenyl)-6-methylpyrimidine-2,4-diamine can be compared with other similar compounds, such as:
- N~2~-benzyl-N~4~-(3-chlorophenyl)-6-methylpyrimidine-2,4-diamine
- N~2~-benzyl-N~4~-(4-methylphenyl)-6-methylpyrimidine-2,4-diamine
- N~2~-benzyl-N~4~-(3-chloro-4-methylphenyl)-5-methylpyrimidine-2,4-diamine
These compounds share structural similarities but differ in the position and type of substituents on the pyrimidine ring. The unique combination of substituents in N2-benzyl-N~4~-(3-chloro-4-methylphenyl)-6-methylpyrimidine-2,4-diamine contributes to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C19H19ClN4 |
|---|---|
Poids moléculaire |
338.8 g/mol |
Nom IUPAC |
2-N-benzyl-4-N-(3-chloro-4-methylphenyl)-6-methylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C19H19ClN4/c1-13-8-9-16(11-17(13)20)23-18-10-14(2)22-19(24-18)21-12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H2,21,22,23,24) |
Clé InChI |
XFMSITUPECQXRW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC2=NC(=NC(=C2)C)NCC3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(morpholin-4-yl)ethyl 3-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B11621900.png)
![Ethyl 4-{[(4-methylpiperazin-1-yl)carbamothioyl]amino}benzoate](/img/structure/B11621911.png)
![Dimethyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11621917.png)
![2-(3-Methylphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11621934.png)
![4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11621939.png)
![3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11621943.png)

![1,3-bis(4-chlorophenyl)-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11621958.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B11621965.png)
![2-(4-chlorophenyl)-3-[2-(3,5-dimethylphenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11621970.png)


![1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11621976.png)
![2-chloro-N-((5Z)-5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide](/img/structure/B11621979.png)
